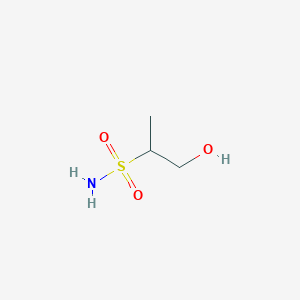

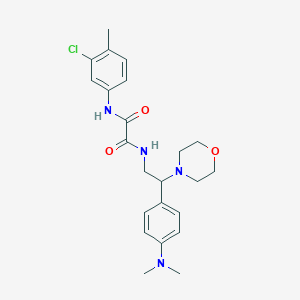

6-(Dimethylamino)pyridine-2-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(Dimethylamino)pyridine-2-carboxylic acid hydrochloride is a chemical compound that is related to various pyridine derivatives with potential applications in organic synthesis and material science. While the specific compound is not directly studied in the provided papers, related compounds and their reactivity, synthesis, and properties are discussed, which can provide insights into the behavior of the target compound.

Synthesis Analysis

The synthesis of related pyridine derivatives often involves catalytic processes or reactions with other organic compounds. For instance, 4-(Dimethylamino)pyridine is used as a catalyst for iodolactonisation reactions of γ,δ-unsaturated carboxylic acids, leading to the formation of γ-lactones and δ-lactones under neutral conditions at room temperature . Similarly, the synthesis of complex organic frameworks with pyridine-2,6-dicarboxylic acid demonstrates the versatility of pyridine derivatives in forming structured materials . These methods could potentially be adapted for the synthesis of 6-(Dimethylamino)pyridine-2-carboxylic acid hydrochloride.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized using techniques such as X-ray diffraction, FTIR spectroscopy, and ab initio calculations. For example, the study of a complex of 4-dimethylamino-2,6-dimethylpyridine N-oxide with 4-toluenesulphonic acid revealed detailed structural information, including bond distances and angles, which are crucial for understanding the molecular geometry . These techniques could be applied to determine the precise structure of 6-(Dimethylamino)pyridine-2-carboxylic acid hydrochloride.

Chemical Reactions Analysis

Pyridine derivatives participate in a variety of chemical reactions. Cycloaddition and Michael-type reactions are common for compounds with dimethylamino groups, leading to the formation of complex heterocyclic structures . Additionally, metalation reactions of pyridine derivatives can yield a wide variety of substituted compounds, as shown in the synthesis of 5-substituted pyrrole-2-carboxaldehydes . These reactions highlight the reactivity of the dimethylamino group and the pyridine ring, which would be relevant for the chemical behavior of 6-(Dimethylamino)pyridine-2-carboxylic acid hydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as stability, luminescence, and reactivity towards radicals, are of significant interest. For instance, some 6-substituted-2,4-dimethyl-3-pyridinols exhibit excellent antioxidant properties, indicating the potential for 6-(Dimethylamino)pyridine-2-carboxylic acid hydrochloride to act as a radical scavenger . The luminescent properties of lanthanide complexes with pyridine-2,6-dicarboxylic acid derivatives suggest that the target compound may also possess interesting optical properties .

Applications De Recherche Scientifique

Catalytic Applications

6-(Dimethylamino)pyridine-2-carboxylic acid hydrochloride serves as a catalyst in various chemical reactions. It has been used as a catalyst for iodolactonisation of γ,δ-unsaturated carboxylic acids, resulting in the formation of γ-lactones and δ-lactones under neutral conditions at room temperature. The study highlights the influence of substrate structures on the iodolactonisation process and proposes a catalytic mechanism (Meng et al., 2015). Additionally, it has been used as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. The reaction mechanism involves the formation of N-acyl-4-(N',N'-dimethylamino)pyridine chloride, which is attacked by the nucleophilic substrate to form a transient intermediate, subsequently releasing the acylation product and regenerating the catalyst (Liu et al., 2014).

Synthesis and Reactivity Studies

This compound has been involved in the synthesis and reactivity studies of various chemical compounds. For instance, its involvement in the synthesis of functionalized pyridines by substitution of Hetarenium-Activated Pentachloropyridine with Bisnucleophiles, leading to a diverse set of pyridines, showcases its reactivity and utility in producing complex chemical structures (Schmidt et al., 2006). It has also facilitated the generation of a structurally diverse library of compounds through different types of alkylation and ring closure reactions, demonstrating its versatility in chemical synthesis (Roman, 2013).

Crystallography and Molecular Structure

The compound has contributed to the field of crystallography and molecular structure understanding. A study involving the cocrystallization of 4-dimethylaminopyridine with a series of carboxylic acids yielded seven multicomponent adducts. These adducts were characterized by XRD technique, IR, and elemental analysis, and the study thoroughly analyzed their structural and supramolecular aspects, shedding light on the interactions and associations contributing to the stabilization and expansion of high-dimensional structures (Fang et al., 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-(dimethylamino)pyridine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-10(2)7-5-3-4-6(9-7)8(11)12;/h3-5H,1-2H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVGIRJHZEACNCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=N1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{[(3-isopropoxypropyl)amino]carbonyl}-1,3,5-trimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2562277.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(methoxyamino)methylene]-4-piperidinecarboxamide](/img/structure/B2562278.png)

![3-Methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2562281.png)

![(3S)-1-[(pyridin-2-yl)methyl]piperidine-3-carboxylic acid dihydrochloride](/img/structure/B2562282.png)

![2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride](/img/no-structure.png)

![2-(3,4-dimethylphenyl)-N-(2-ethoxyphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2562293.png)

![N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2562294.png)